molecular formula C7H3BrClFO2 B1446571 4-Bromo-2-fluorophenyl chloroformate CAS No. 1505703-48-9

4-Bromo-2-fluorophenyl chloroformate

Cat. No. B1446571
M. Wt: 253.45 g/mol
InChI Key: AWBIFSSEGLZDRJ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl chloroformate is a halogenated organic compound . It has a molecular weight of 253.45 .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorophenyl chloroformate consists of a phenyl ring substituted with bromo and fluoro groups, and a chloroformate group . The InChI code for this compound is 1S/C7H3BrClFO2/c8-4-1-2-6 (5 (10)3-4)12-7 (9)11/h1-3H .


Physical And Chemical Properties Analysis

4-Bromo-2-fluorophenyl chloroformate is a solid compound with a molecular weight of 253.45 . Further physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis of Biphenyl Compounds

4-Bromo-2-fluorophenyl chloroformate is used in the synthesis of biphenyl compounds, such as 4-Bromo-2-fluorobiphenyl. This synthesis is achieved through methods such as diazotization and coupling reactions. The optimization of reaction conditions, like temperature and reaction time, is crucial for maximizing yield. An example is the synthesis of 4-Bromo-2-fluorobiphenyl using 4-bromo-2-fluoroaniline bromate as a starting material (Li Yong-qiang, 2012).

Development of Liquid Crystal Compounds

The compound is also integral in the development of low melting esters with large nematic ranges for liquid crystals. These esters, such as those derived from 4-n-alkyl-2-fluorophenyl, are used in electrooptical applications due to their useful properties (G. W. Gray & S. Kelly, 1981).

Study of Solvolysis Mechanisms

Understanding the solvolysis (chemical breakdown involving solvents) mechanisms of related compounds, such as 4-fluorophenyl chlorothionoformate, is another application. Such studies provide insights into the behavior of these compounds in different solvents and their reaction pathways (Mj D'Souza et al., 2011).

Investigation of Photoreaction Mechanisms

4-Bromo-2-fluorophenyl chloroformate derivatives are studied for their photoreaction mechanisms, especially in low-temperature conditions. Research in this area includes examining the intramolecular hydrogen-atom tunneling and UV-induced photoreaction pathways of such compounds (S. Nanbu et al., 2012).

Phosphorescence Studies

The compound is also used in the study of phosphorescence, especially in organic fluorene derivatives. These studies can lead to the development of materials with unique optical properties, useful in various applications (Jinjia Xu et al., 2013).

Synthesis of Biologically Active Compounds

4-Bromo-2-fluorophenyl chloroformate is a key intermediate in synthesizing various biologically active compounds. For example, its derivatives are used in synthesizing compounds with antimicrobial properties (S. G. Jagadhani et al., 2014).

Safety And Hazards

This compound is potentially hazardous. It may cause severe skin burns and eye damage. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

(4-bromo-2-fluorophenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-4-1-2-6(5(10)3-4)12-7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIFSSEGLZDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluorophenyl chloroformate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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